Sodium 2,3,3-trichloroprop-2-ene-1-sulfonate
Overview
Description
Sodium 2,3,3-trichloroprop-2-ene-1-sulfonate: is a chemical compound with the molecular formula C3H2Cl3NaO3S and a molecular weight of 247.5 g/mol . It is a colorless solid and is known for its diverse applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,3,3-trichloroprop-2-ene-1-sulfonate typically involves the reaction of 2,3,3-trichloroprop-2-ene-1-sulfonic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,3,3-trichloroprop-2-ene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized under specific conditions to form different oxidation products.
Reduction Reactions: The compound can also undergo reduction reactions to yield different reduced forms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted derivatives of the original compound.
Oxidation Reactions: Oxidized forms of the compound with different functional groups.
Reduction Reactions: Reduced forms of the compound with fewer chlorine atoms.
Scientific Research Applications
Sodium 2,3,3-trichloroprop-2-ene-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Sodium 2,3,3-trichloroprop-2-ene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. It can also interact with proteins and other biomolecules, leading to changes in their structure and function.
Comparison with Similar Compounds
2,3,3-Trichloro-2-propene-1-sulfonic acid: Similar in structure but lacks the sodium ion.
2,3,3-Trichloroprop-2-ene-1-sulfonic acid sodium salt: Another variant with slight differences in molecular structure.
Uniqueness: Sodium 2,3,3-trichloroprop-2-ene-1-sulfonate is unique due to its specific combination of chlorine atoms and sulfonate group, which imparts distinct chemical properties and reactivity. Its sodium salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
IUPAC Name |
sodium;2,3,3-trichloroprop-2-ene-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3O3S.Na/c4-2(3(5)6)1-10(7,8)9;/h1H2,(H,7,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APURGFHVCMGDMI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(Cl)Cl)Cl)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl3NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30701179 | |
Record name | Sodium 2,3,3-trichloroprop-2-ene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30701179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65600-61-5 | |
Record name | Sodium 2,3,3-trichloroprop-2-ene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30701179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | sodium 2,3,3-trichloro-2-propene-1-sulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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